1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one is a complex organic compound that features a unique structure combining an indole moiety, a piperidine ring, and an imidazolidinone group
Preparation Methods
The synthesis of 1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Piperidine Ring: The indole derivative is then reacted with a piperidine derivative to form the piperidine-indole intermediate.
Formation of the Imidazolidinone Group: The final step involves the cyclization of the piperidine-indole intermediate with an appropriate reagent to form the imidazolidinone ring.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and alternative solvents to enhance reaction efficiency .
Chemical Reactions Analysis
1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or dichloromethane, and controlled temperature and pressure conditions .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to biological effects . The piperidine and imidazolidinone groups contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
1-{1-[2-(5-Methyl-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one can be compared with other similar compounds, such as:
N-Methyltryptamine: Another indole derivative with psychoactive properties, differing in its side chain and functional groups.
The uniqueness of this compound lies in its combination of the indole, piperidine, and imidazolidinone moieties, which confer distinct chemical and biological properties .
Properties
CAS No. |
61220-29-9 |
---|---|
Molecular Formula |
C19H26N4O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[1-[2-(5-methyl-1H-indol-3-yl)ethyl]piperidin-4-yl]imidazolidin-2-one |
InChI |
InChI=1S/C19H26N4O/c1-14-2-3-18-17(12-14)15(13-21-18)4-8-22-9-5-16(6-10-22)23-11-7-20-19(23)24/h2-3,12-13,16,21H,4-11H2,1H3,(H,20,24) |
InChI Key |
TWHRFTIRRMDQCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CCC(CC3)N4CCNC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.